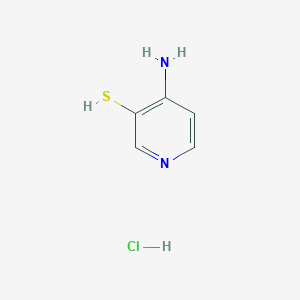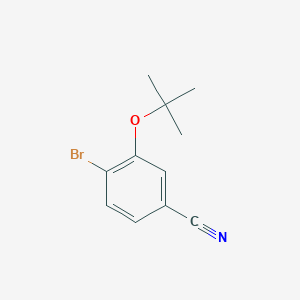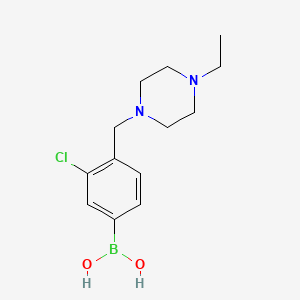
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
説明
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, or 3-Indolylacetic acid (IAA), is a naturally occurring plant hormone that plays an important role in plant growth and development. It is a member of the auxin family of plant hormones and is involved in many aspects of plant physiology, including cell elongation, root initiation, and leaf expansion. IAA has been studied extensively in the past few decades and is now widely used in scientific research and commercial applications.
科学的研究の応用
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is recognized for its potential in synthesizing value-added chemicals such as 2-butanone and 2-methyltetrahydrofuran. Its functional groups (carbonyl and carboxyl) make it a versatile, cost-effective, and environmentally friendly option in drug synthesis. LEV and its derivatives have applications in cancer treatment and the development of medical materials. It serves various roles, including direct use in drug synthesis, modification of chemical reagents, and as linkers in pharmaceutical intermediates. LEV's derivatives, such as acetylpropionate and levulinyl, facilitate the synthesis of medicinally active groups like indole, reducing synthesis costs and simplifying production steps (Zhang et al., 2021).
Indole Synthesis
The indole skeleton is foundational in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. Indole synthesis methods are diverse, reflecting the compound's significance. Various synthetic strategies enable the construction of indole and its derivatives, essential for developing new drugs and materials. This broad array of synthesis approaches underscores indole's versatility and its derivatives in scientific research and application (Taber & Tirunahari, 2011).
Reactive Extraction of Carboxylic Acids
Supercritical fluids and organic solvents are used for extracting carboxylic acids from aqueous solutions, showcasing the importance of sustainable and efficient separation methods in chemical synthesis. Supercritical CO2, for example, is highlighted for its environmental benefits and efficiency in extracting carboxylic acids, which are crucial intermediates in synthesizing various organic compounds, including drug molecules (Djas & Henczka, 2018).
Role of Indole-3-Carbinol in Hepatic Protection
Indole-3-carbinol (I3C) and its derivatives, derived from the hydrolysis of glucosinolates in plants, exhibit significant protective effects against chronic liver diseases. These compounds modulate enzymes relevant to viral replication, lipogenesis, and metabolism of toxins, highlighting their potential in developing therapies for liver-related disorders (Wang et al., 2016).
Microbial Production of Volatile Fatty Acids
Volatile fatty acids (VFAs), produced microbially from renewable resources, offer a sustainable alternative to petroleum-based chemicals. VFAs serve as building blocks for a variety of chemicals, underscoring the role of microbial fermentation in producing bio-based compounds for pharmaceutical and industrial applications (Bhatia & Yang, 2017).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .
生化学分析
Biochemical Properties
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can affect its concentration at the target site and its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes.
特性
IUPAC Name |
3-(1-acetyl-2,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWZWXKJMUNFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244976 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100372-64-3 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100372-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)








